molecular formula C10H6FN5 B598678 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile CAS No. 1197377-47-1

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Cat. No.: B598678
CAS No.: 1197377-47-1
M. Wt: 215.191
InChI Key: JXQHTMHBDHVPDQ-UHFFFAOYSA-N
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Description

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a heterocyclic compound that features a triazine ring fused with a fluorobenzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile typically involves the coupling of 3-amino-1,2,4-triazine with 2-fluorobenzonitrile. This reaction can be facilitated by using a palladium catalyst in the presence of boronic acids and terminal alkynes . The reaction conditions often include a base, such as triethylamine, and a solvent like dimethylformamide (DMF), with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in coupling reactions.

    Triethylamine: Acts as a base in substitution reactions.

    Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.

Major Products

Scientific Research Applications

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a triazine ring and a fluorobenzonitrile moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5/c11-8-3-6(1-2-7(8)4-12)9-5-14-10(13)16-15-9/h1-3,5H,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHTMHBDHVPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N=N2)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659237
Record name 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
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Molecular Weight

215.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197377-47-1
Record name 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197377-47-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 6-bromo-1,2,4-triazin-3-amine (17, 100.0 g, 571.47 mmol) and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (19, 145.43 g, 588.61 mmol, 1.03 equiv) in 1,4-dioxane (1200 mL) was stirred at room temperature for 10 min before potassium carbonate (K2CO3, 355.4 g, 2572 mmol) in water (600 mL) was added to give a deep red solution. The mixture was degassed by bubbling with nitrogen for 10 min before 1,1′-bis(diphenyl phosphino)ferrocene dichloropalladium(II) complex with dichloromethane (1:1) (Pd(dppf)2Cl2, 14.14 g, 17.14 mmol, 0.03 equiv) was added at room temperature. The resulting reaction mixture was degassed by bubbling with nitrogen for 10 min and then heated at 86° C. under nitrogen. After 2 h, HPLC showed that the reaction was deemed complete, and the reaction mixture was cooled to room temperature and then to 0-5° C. with an ice-water bath. 1,4-Dioxane (400 mL) was added to the cooled reaction mixture before a solution of 3.3 M aqueous hydrochloric acid solution (HCl, 1900 mL) was added dropwise with stirring to adjust pH to 0.40-0.93. The mixture was stirred at room temperature for 30 min and filtered. The solid collected was stirred with 1,4-dioxane (260 mL) and then added 1N HCl (400 mL). The mixture was stirred at room temperature for 10 min and filtered. The filtrate was combined with the filtrate obtained earlier and washed with ethyl acetate (EtOAc, 2×2 L). The combined ethyl acetate extracts was extracted with 1 N aqueous hydrochloric acid solution (HCl, 3×200 mL). The combined aqueous solution was then treated with activated charcoal (20 g) and stirred at room temperature for 30 min. The mixture was filtered through a celite bed and the filtrate was cooled to 0-5° C. with an ice-water bath. A solution of 50% of sodium hydroxide in water (NaOH, 240 mL, 4500 mmol) was added dropwise at 5-12° C. to adjust pH to 10.6-11.6. The mixture was stirred at 0-5° C. for 30 min and then filtered. The solids collected were washed with aqueous ammonium hydroxide (1 to 3 of 28% concentrated NH4OH to water, 1900 mL) and dried under vacuum at 40-45° C. to constant weight to afford 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (20, 101.2 g, 122.9 g theoretical, 82.3% yield) as a off-white powder. For 20: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.94 (s, 1H), 8.12 (d, 1H, J=11.41 Hz), 8.08-8.00 (m, 2H), 7.71 (br s, 2H); C10H6FN5 (MW 215.19), LCMS (EI) m/e 215.9 (M++H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
145.43 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
355.4 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
14.14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Four

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